2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide

Catalog No.
S2642693
CAS No.
575467-20-8
M.F
C19H22N6OS
M. Wt
382.49
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl...

CAS Number

575467-20-8

Product Name

2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide

IUPAC Name

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide

Molecular Formula

C19H22N6OS

Molecular Weight

382.49

InChI

InChI=1S/C19H22N6OS/c1-2-3-6-14-8-10-15(11-9-14)22-17(26)13-27-19-24-23-18(25(19)20)16-7-4-5-12-21-16/h4-5,7-12H,2-3,6,13,20H2,1H3,(H,22,26)

InChI Key

TVXLCMNWWAKVEM-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3

solubility

not available

Potential as a pharmaceutical agent:

Structural similarity to known bioactive compounds:

The molecule shares structural similarities with various known bioactive scaffolds, including:

  • Triazole derivatives: 1,2,4-triazole derivatives exhibit a wide range of biological properties, including antibacterial, antifungal, antiviral, and anticancer activities [].
  • Aryl/heteroaryl thioethers: This functional group is present in numerous drugs, such as omeprazole (antiulcerative) and ritonavir (antiretroviral).
  • Amide derivatives: Amide bonds are essential for the biological function of many natural products and drugs.

The compound 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide is a complex organic molecule characterized by its unique structural features, which include a triazole ring, a pyridine moiety, and an acetamide functional group. The presence of the 4-amino group on the triazole ring enhances its potential biological activity, while the butylphenyl group may influence its pharmacokinetic properties.

There is no known mechanism of action for this specific compound. However, triazole derivatives can act through various mechanisms depending on their structure. Some triazoles target specific enzymes or receptors in cells, while others may disrupt cellular processes by interacting with membranes or interfering with protein-protein interactions [].

  • Potential for skin and eye irritation
  • Potential for allergic reactions
  • Some triazoles may exhibit genotoxicity (ability to damage DNA).

The synthesis of this compound typically involves several key reactions, including:

  • Formation of the Triazole Ring: The initial step often involves the reaction of hydrazines with appropriate carbonyl compounds to form the triazole structure. This can be achieved through classical methods such as the hydrazinolysis of esters or carboxylic acids.
  • Thioether Formation: The introduction of the thioether linkage is achieved by reacting the triazole derivative with thiol compounds, which can provide additional reactivity and biological properties.
  • Acetamide Synthesis: The final step involves acylation, where the amine group of the triazole is reacted with an acetic acid derivative to yield the acetamide functionality.

These reactions can be optimized using various catalysts and solvents to improve yield and purity.

Research indicates that compounds similar to 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide exhibit notable biological activities. For instance, derivatives of 4-amino-5-(pyridin-4-yl)-1,2,4-triazoles have shown psychotropic effects such as antiepileptic and anxiolytic activities . The unique combination of functional groups in this compound suggests potential for various pharmacological effects, including anti-inflammatory and anticancer activities.

The synthesis methods for this compound generally follow a multi-step synthetic pathway:

  • Synthesis of 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole: This can be achieved through cyclization reactions involving hydrazines and pyridine derivatives.
  • Thioether Formation: The reaction of the triazole with thiol compounds under acidic or basic conditions leads to thioether formation.
  • Acetamide Formation: Finally, the reaction of the thioether with an acetic acid derivative in the presence of a base yields the desired acetamide product.

These methods can be modified based on desired yields and purity levels.

The potential applications of 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide include:

  • Pharmaceutical Development: Due to its anticipated biological activities, this compound may serve as a lead molecule in drug development for treating conditions such as depression or epilepsy.
  • Research Tool: It may also function as a research tool in studies focused on enzyme inhibition or receptor modulation due to its structural characteristics.

Interaction studies are crucial for understanding how this compound interacts with biological targets. Preliminary studies suggest that similar compounds can interact with various enzymes and receptors involved in signaling pathways related to inflammation and neuroactivity . Molecular docking studies could provide insights into binding affinities and mechanisms of action.

Several compounds share structural similarities with 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide, including:

  • 5-(Pyridin-4-yl)-1,2,4-triazole derivatives: Known for their diverse biological activities.
  • Thiadiazole derivatives: These compounds often exhibit anticancer properties and have been studied extensively for their cytotoxic effects against various cancer cell lines .
  • Aminothiazoles: Similar in structure but differing in their sulfur-containing moieties; these compounds have shown promise in antimicrobial activity.

Comparison Table

Compound NameStructural FeaturesBiological Activity
5-(Pyridin-4-yl)-1,2,4-triazolePyridine ring + TriazoleAntiepileptic, anxiolytic
Thiadiazole derivativesThiadiazole ringAnticancer
AminothiazolesThiazole ringAntimicrobial

The uniqueness of 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide lies in its specific combination of pharmacophores that may enhance its therapeutic profile compared to these similar compounds.

XLogP3

3.4

Dates

Last modified: 08-16-2023

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